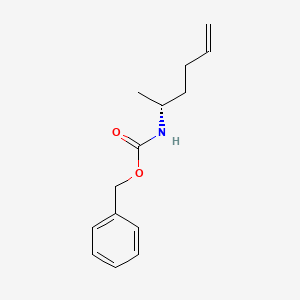

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester

Description

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester (CAS: 113774-91-7) is a chiral carbamate derivative characterized by a benzyl ester group and a pent-4-enyl chain with a methyl substituent at the 1-position. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 233.31 g/mol and a purity of 96% . The compound’s structure combines a carbamate backbone (NHCOO−) with a benzyloxycarbonyl (Cbz) protecting group, a common motif in medicinal chemistry for amine protection . The (R)-configuration at the chiral center and the pent-4-enyl chain confer unique steric and electronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

benzyl N-[(2R)-hex-5-en-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-4-8-12(2)15-14(16)17-11-13-9-6-5-7-10-13/h3,5-7,9-10,12H,1,4,8,11H2,2H3,(H,15,16)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCBOIZIOVLMBA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, transesterification reactions using β-keto esters have been explored for their efficiency and selectivity . These methods often employ catalysts such as silica or other heterogeneous catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other strong nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Pharmaceutical Development

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester is being investigated for its potential role as a pharmaceutical intermediate. Its structural characteristics allow it to be a candidate for developing drugs targeting various ailments, particularly in the realm of anti-inflammatory and analgesic medications.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in understanding complex biochemical processes.

Cell Culture and Gene Therapy

In cell culture applications, this compound is used to enhance cell viability and proliferation. Its role in gene therapy solutions is also notable, as it may aid in the delivery of therapeutic genes to target cells .

Analytical Chemistry

The compound serves as a reference standard in chromatographic analysis. Its distinct properties allow researchers to calibrate instruments and validate methods for analyzing similar compounds.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the successful synthesis of this compound as a precursor for novel anti-inflammatory drugs. Researchers reported enhanced efficacy in preclinical trials when used in formulations aimed at reducing pain and inflammation.

Case Study 2: Biochemical Assays

In another investigation, this compound was employed to study its effects on specific enzyme activities related to metabolic disorders. Results indicated that the compound could modulate enzyme activity, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which ®-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and properties of (R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester and analogous carbamate derivatives:

Key Comparison Points

Substituent Effects on Bioactivity: The quinoline-containing carbamate () exhibits antimalarial activity due to its planar aromatic system, which may intercalate into DNA or inhibit heme detoxification . In contrast, the pent-4-enyl chain in the target compound lacks such aromaticity, suggesting divergent biological roles. Benzyl vs. tert-butyl esters: Benzyl esters (as in the target compound) are hydrolytically stable but cleavable via hydrogenolysis, making them ideal for amine protection . Tert-butyl esters (e.g., compound 9 in ) offer acid-labile protection, favoring different synthetic strategies .

Stereochemical Influence: The (R)-configuration in the target compound may enhance selectivity for chiral biological targets, akin to (R)-2-amino-2-phenyl-ethyl derivatives (), which show optimized receptor binding due to stereospecific interactions .

Synthetic Utility :

- The target compound’s pent-4-enyl group introduces a site for further functionalization (e.g., epoxidation or hydroamination). Similar unsaturated carbamates, like 28c (), undergo isomerization under specific conditions, highlighting the role of double-bond positioning in reactivity .

- Piperidine-containing carbamates () demonstrate the integration of heterocycles to modulate pharmacokinetics, such as blood-brain barrier penetration .

Biological Activity Trends: Methyl and benzyl carbamates () show strong cholinesterase inhibition, whereas bulkier groups (e.g., diethyl) reduce activity.

Biological Activity

Overview

(R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester, with the CAS number 113774-91-7, is an organic compound characterized by its unique structure, which includes both a carbamate and a benzyl ester group. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

- Molecular Formula : C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- Stereochemistry : The compound features a specific stereochemistry that influences its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Steglich Esterification : Utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Allylmagnesium Chloride Reaction : A two-step process involving allylmagnesium bromide and (R)-(2-Iodo-1-methyl-ethyl)-carbamic acid benzyl ester under controlled temperatures to yield the desired product with a yield of approximately 73% .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For instance, related carbamate esters have shown IC50 values as low as 0.05 µg/mL against KB tumor cells .

- Antifungal Properties : The compound has been evaluated for antifungal activity against Candida albicans, with promising results indicating potential therapeutic applications for immunocompromised patients .

- Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Comparative Analysis

Applications in Research

This compound serves multiple roles in scientific research:

Q & A

Q. What are the optimal synthetic routes for (R)-(1-Methyl-pent-4-enyl)-carbamic acid benzyl ester?

- Methodological Answer: The synthesis typically involves:

- Step 1: Protection of the amine group in the (R)-1-methyl-pent-4-enylamine precursor using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the carbamate .

- Step 2: Optimization of reaction parameters (e.g., inert atmosphere, solvent polarity, and temperature) to enhance yield and minimize side reactions. For example, THF or DCM solvents at 0–25°C are commonly used .

- Step 3: Purification via column chromatography or preparative HPLC to isolate the enantiomerically pure product .

Q. How can the stereochemistry of this compound be confirmed?

- Methodological Answer:

- Chiral HPLC: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and compare retention times with standards .

- NMR with Chiral Shift Reagents: Europium-based reagents induce splitting of signals for diastereomeric complexes .

- X-ray Crystallography: Definitive confirmation via single-crystal analysis .

Q. What purification techniques are recommended for this compound?

- Methodological Answer:

- Flash Chromatography: Utilize silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediate purification .

- Preparative HPLC: Employ C18 columns with acetonitrile/water mobile phases for final purification, especially to separate stereoisomers .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity .

Advanced Research Questions

Q. How do reaction conditions influence the yield and enantiomeric excess in the synthesis of this compound?

- Methodological Answer:

- Temperature Control: Lower temperatures (0–10°C) reduce racemization during carbamate formation, preserving enantiomeric excess .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate coupling but may increase side reactions; non-polar solvents (e.g., toluene) favor selectivity .

- Catalytic Additives: Bases like DMAP or Hünig’s base improve reaction efficiency by scavenging HCl, preventing protonation of the amine .

Q. What are the potential biological targets of this compound?

- Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine) to detect carbamate-mediated inhibition .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) can identify affinity, with IC₅₀ values calculated via nonlinear regression .

Q. How to resolve contradictions in biological activity data across different studies?

- Methodological Answer:

- Standardize Assay Conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to reduce variability .

- Purity Verification: Confirm compound integrity via LC-MS and ¹H/¹³C NMR before testing .

- Stereochemical Re-Evaluation: Re-test biological activity using enantiomerically pure samples to rule out contributions from minor impurities .

Q. How to design derivatives to enhance stability or bioavailability?

- Methodological Answer:

- Prodrug Strategies: Replace the benzyl ester with labile groups (e.g., p-nitrophenyl esters) for controlled release .

- Hydrophilic Modifications: Introduce PEG chains or hydroxyl groups to improve aqueous solubility without compromising target binding .

- Metabolic Stability Testing: Use liver microsome assays to identify metabolic hotspots (e.g., allylic oxidation in the pent-4-enyl group) and guide structural tweaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.